13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a unique combination of fluorine, chromene, and dipyridopyrimidine structures
Preparation Methods
The synthesis of 8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and chromene derivatives. The synthetic route may involve:
Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The chromene core is then coupled with dipyridopyrimidine derivatives using coupling agents like EDCI or DCC in the presence of a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene or pyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The unique structural features make it a candidate for the development of novel organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Compared to other similar compounds, 8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to the presence of the fluorine atom and the combination of chromene and dipyridopyrimidine structures. Similar compounds include:
2-oxo-2H-chromene-3-carboxylic acid: Lacks the fluorine atom and dipyridopyrimidine structure.
8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride: Contains a methoxy group instead of a fluorine atom.
7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carboxaldehyde: Features a benzopyran structure but lacks the dipyridopyrimidine moiety.
Properties
IUPAC Name |
13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4/c22-13-5-6-18-23-16-7-8-24(11-15(16)20(27)25(18)10-13)19(26)14-9-12-3-1-2-4-17(12)29-21(14)28/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZPAWSFOXPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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